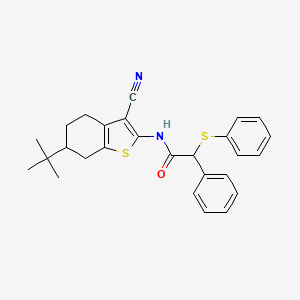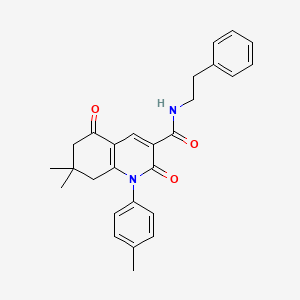![molecular formula C10H13ClN2O3 B5137508 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol](/img/structure/B5137508.png)
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has a unique structure that makes it useful for a variety of purposes, including as a tool for studying biological processes and as a potential therapeutic agent. In
科学的研究の応用
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol has been used in a variety of scientific research applications. One area of interest is in the study of protein-protein interactions. This molecule has been shown to bind to certain proteins and disrupt their interactions, which can provide valuable insights into the function of these proteins.
Another area of research involves the use of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol as a potential therapeutic agent. This molecule has been shown to have anti-inflammatory properties and may be useful in the treatment of diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol is not fully understood. However, it is thought to work by binding to specific proteins and disrupting their function. This can lead to changes in cellular processes and ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol has been shown to have a variety of biochemical and physiological effects. One of its most notable effects is its ability to inhibit the activity of certain enzymes involved in inflammation. This can lead to a reduction in inflammation and may be useful in the treatment of diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol in lab experiments is its ability to selectively bind to certain proteins. This can provide valuable insights into the function of these proteins and their interactions with other molecules.
However, there are also limitations to using this molecule in lab experiments. One limitation is its potential toxicity, which can make it difficult to work with in certain settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
将来の方向性
There are several future directions for the study of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol. One area of interest is in the development of new therapeutic agents based on this molecule. Researchers are exploring ways to modify its structure to enhance its anti-inflammatory properties and reduce potential toxicity.
Another future direction is in the study of the molecular mechanisms underlying the observed effects of this molecule. Researchers are working to identify the specific proteins that it binds to and understand how these interactions lead to changes in cellular processes.
Overall, 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol is a promising molecule with a wide range of potential applications in scientific research. With continued study and development, it may provide valuable insights into the function of biological processes and lead to new treatments for a variety of diseases.
合成法
The synthesis of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol can be achieved through a series of chemical reactions. One common method involves the reaction of 5-chloro-2-nitroaniline with butyraldehyde in the presence of a reducing agent such as sodium borohydride. This reaction produces 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol as the final product.
特性
IUPAC Name |
2-(5-chloro-2-nitroanilino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-2-8(6-14)12-9-5-7(11)3-4-10(9)13(15)16/h3-5,8,12,14H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWGUZDEFDAFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5137427.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137432.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137436.png)
![1-(5-isobutyl-1H-pyrazol-3-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5137441.png)
![4-methoxybenzyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137445.png)
![2,2'-{1,4-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B5137453.png)
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137464.png)


![1,5-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5137487.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5137514.png)
![4-chloro-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5137520.png)
![3-methyl-1-[4-(3-methylbenzoyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5137527.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5137531.png)